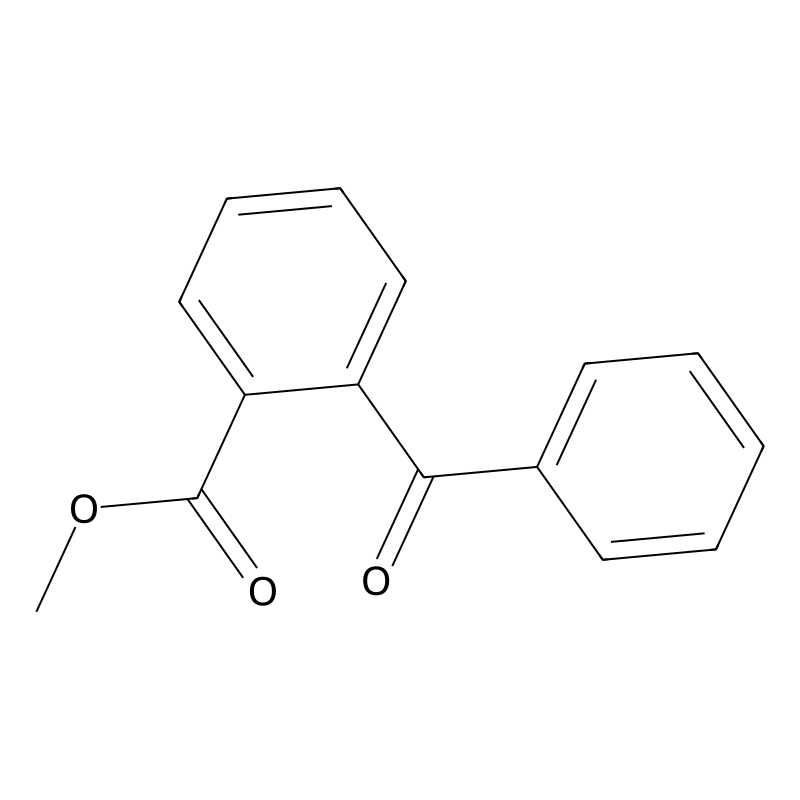Methyl 2-benzoylbenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Here are some areas of scientific research where Methyl 2-benzoylbenzoate has been studied:
Asymmetric transfer hydrogenation:
- Methyl 2-benzoylbenzoate can undergo asymmetric transfer hydrogenation reactions in the presence of a ruthenium catalyst. This type of reaction involves the transfer of hydrogen from one molecule to another, and the use of a chiral catalyst allows for the production of a specific enantiomer of the product molecule. Source: Sigma-Aldrich:
Synthesis:
Methyl 2-benzoylbenzoate is an organic compound with the chemical formula and a molecular weight of 240.25 g/mol. It is classified as a benzoate ester, specifically derived from the esterification of 2-benzoylbenzoic acid with methanol. This compound appears as a white to pale yellow crystalline powder and is known for its low volatility and moderate solubility in organic solvents. Methyl 2-benzoylbenzoate is primarily utilized in laboratory settings for various chemical syntheses and research purposes .
Currently, there is no documented information regarding a specific mechanism of action for Methyl 2-benzoylbenzoate in biological systems.
Methyl 2-benzoylbenzoate is classified as a hazardous substance according to OSHA regulations. While not classified as acutely toxic by ingestion, it can cause skin sensitization upon contact. It is also considered very toxic to aquatic organisms.
Here are some safety precautions to consider when handling Methyl 2-benzoylbenzoate:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
- Work in a well-ventilated area.
- Avoid contact with skin and eyes.
- Follow proper disposal procedures according to local regulations.
- Hydrolysis: In the presence of water and an acid or base, methyl 2-benzoylbenzoate can be hydrolyzed to yield 2-benzoylbenzoic acid and methanol.
- Transesterification: This reaction involves exchanging the alkoxy group of the ester with an alcohol, resulting in different esters.
- Reduction: Methyl 2-benzoylbenzoate can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
- Aldol Condensation: Under basic conditions, it can participate in aldol reactions with aldehydes or ketones to form β-hydroxy ketones .
Methyl 2-benzoylbenzoate can be synthesized through the following method:
- Esterification Reaction: The compound is synthesized by reacting 2-benzoylbenzoic acid with thionyl chloride in methanol. The reaction proceeds as follows:This method is efficient and yields high purity levels of the desired compound .
Methyl 2-benzoylbenzoate has several applications:
- Laboratory Chemicals: It is commonly used in laboratories for synthesis and research purposes.
- Photoinitiators: Due to its ability to absorb UV light, it is employed as a photoinitiator in polymerization processes.
- Cosmetics and Personal Care Products: It may be used in formulations due to its fragrance properties and potential antimicrobial activity.
- Pharmaceuticals: Its biological properties make it a candidate for further development in medicinal chemistry .
Studies on the interactions of methyl 2-benzoylbenzoate indicate that it may interact with various biological molecules, particularly proteins and nucleic acids. This interaction can influence its biological activity, particularly its antimicrobial effects. Further research is necessary to elucidate the specific mechanisms of action and potential therapeutic uses .
Methyl 2-benzoylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Benzyl benzoate | Commonly used as a fragrance and solvent | |
| Methyl benzoate | Used as a flavoring agent; simpler structure | |
| Ethyl 4-aminobenzoate | Contains an amino group; used in pharmaceuticals | |
| Methyl salicylate | Known for its analgesic properties; different functional groups |
Methyl 2-benzoylbenzoate's unique combination of benzoyl groups contributes to its specific reactivity and biological activity, distinguishing it from these similar compounds .
Physical Description
XLogP3
Boiling Point
LogP
Melting Point
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 74 of 2284 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 2210 of 2284 companies with hazard statement code(s):;
H412 (96.74%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Other CAS
Wikipedia
Biological Half Life
General Manufacturing Information
Paint and coating manufacturing
Printing ink manufacturing
Benzoic acid, 2-benzoyl-, methyl ester: ACTIVE








